

# Spectroscopic characterization data for 2-Carbethoxybiochanin A validation

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## Compound of Interest

Compound Name: 2-Carbethoxy-5,7-dihydroxy-4'-methoxyisoflavone

CAS No.: 15485-76-4

Cat. No.: B099875

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## Spectroscopic Characterization & Validation of 2-Carbethoxybiochanin A

### Executive Summary & Application Context

2-Carbethoxybiochanin A is a synthetic derivative of the naturally occurring isoflavone Biochanin A. While Biochanin A is a well-characterized phytoestrogen, its 2-carbethoxy analog often arises as a stable intermediate during the Baker-Venkataraman rearrangement synthesis pathway or is deliberately synthesized to modulate lipophilicity and immunomodulatory potency.

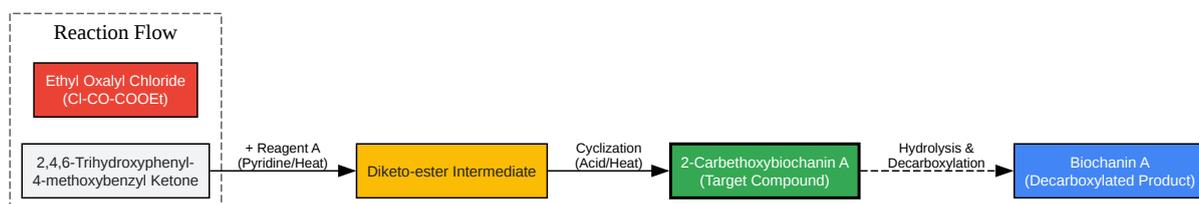
This guide provides a self-validating protocol to distinguish 2-Carbethoxybiochanin A from its parent compound, ensuring structural integrity during synthesis and biological screening.

### Core Comparison: Biochanin A vs. 2-Carbethoxybiochanin A

| Feature                    | Biochanin A (Parent)                               | 2-Carboethoxybiochanin A (Target)  |
|----------------------------|--|--|
| IUPAC Name                 | 5,7-Dihydroxy-4'-methoxyisoflavone                 | Ethyl 5,7-dihydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate          |
| Formula                    | C <sub>16</sub> H <sub>12</sub> O <sub>5</sub>     | C <sub>19</sub> H <sub>16</sub> O <sub>7</sub>                                   |
| Mol.[1][2][3][4][5] Weight | 284.26 g/mol                                       | 356.33 g/mol   |
| Key Structural Difference  | H-2 proton present at C-2 position.                | Ethyl Ester (-COOEt) substitution at C-2 position.                               |
| Solubility Profile         | Moderate lipophilicity; soluble in DMSO, MeOH.     | Enhanced lipophilicity due to ethyl ester; soluble in CHCl <sub>3</sub> , EtOAc. |
| Primary Validation Signal  | <sup>1</sup> H NMR: Singlet at ~8.0–8.3 ppm (H-2). | <sup>1</sup> H NMR: Absence of H-2 singlet; Presence of ethyl quartet/triplet.   |

## Synthesis & Structural Origin

Understanding the synthetic origin is crucial for interpreting impurity profiles. 2-Carboethoxybiochanin A is typically formed via the cyclization of a deoxybenzoin intermediate with an oxalate equivalent (e.g., ethyl oxalyl chloride), rather than the formate equivalent used for Biochanin A.



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Figure 1: Synthetic pathway illustrating the formation of 2-Carboxybiochanin A. Note that hydrolysis of the target yields the parent Biochanin A.

## Self-Validating Spectroscopic Protocol

This protocol uses a "Check-Gate" system. Proceed to the next step only if the current spectral criteria are met.

### Step 1: Mass Spectrometry (MS) - The Molecular Weight Gate

Before consuming sample for NMR, verify the molecular ion.

- Method: ESI-MS (Positive Mode).
- Acceptance Criteria:
  - Biochanin A:  $[M+H]^+ = 285.3$  m/z.
  - 2-Carboxybiochanin A:  $[M+H]^+ = 357.3$  m/z.
- Validation Logic: If the mass spectrum shows a dominant peak at 285, your esterification failed or the compound spontaneously decarboxylated. Stop and repurify.

### Step 2: $^1\text{H}$ NMR Spectroscopy - The Structural Fingerprint

This is the definitive proof of structure. The key is the disappearance of the H-2 singlet and the appearance of the ethyl group.

Solvent: DMSO- $d_6$  or Acetone- $d_6$  ( $\text{CDCl}_3$  may cause shifting of phenolic protons).

| Proton Group   | Biochanin A ( $\delta$ ppm) | 2-Carbethoxybiochanin A ( $\delta$ ppm) | Validation Check  |
|--|-----------------------------|---|---|
| 5-OH (Chelated)  | ~12.9 (s)                   | ~13.0–13.5 (s)                          | Confirm chelation with C-4 carbonyl.                      |
| H-2 (Isoflavone Ring)                                      | ~8.1–8.4 (s)                | ABSENT                                  | CRITICAL: If this peak exists, the sample is Biochanin A. |
| Ethyl CH <sub>2</sub> (-OCH <sub>2</sub> CH <sub>3</sub> ) | Absent                      | ~4.1–4.4 (q, J=7 Hz)                    | Diagnostic quartet for ethyl ester.                       |
| Ethyl CH <sub>3</sub> (-OCH <sub>2</sub> CH <sub>3</sub> ) | Absent                      | ~1.1–1.3 (t, J=7 Hz)                    | Diagnostic triplet for ethyl ester.                       |
| 4'-OMe (Methoxy)   | ~3.8 (s)                    | ~3.8–3.9 (s)                            | Confirms the B-ring integrity.                            |
| H-6, H-8 (A-Ring)  | ~6.2–6.5 (d, meta)          | ~6.3–6.6 (d, meta)                      | Confirms A-ring substitution pattern.                     |
| H-2',6' / H-3',5'  | ~7.5 / 6.9 (AA'BB')         | ~7.4 / 7.0 (AA'BB')                     | Confirms p-substituted B-ring.                            |

### Step 3: IR Spectroscopy - The Carbonyl Confirmation

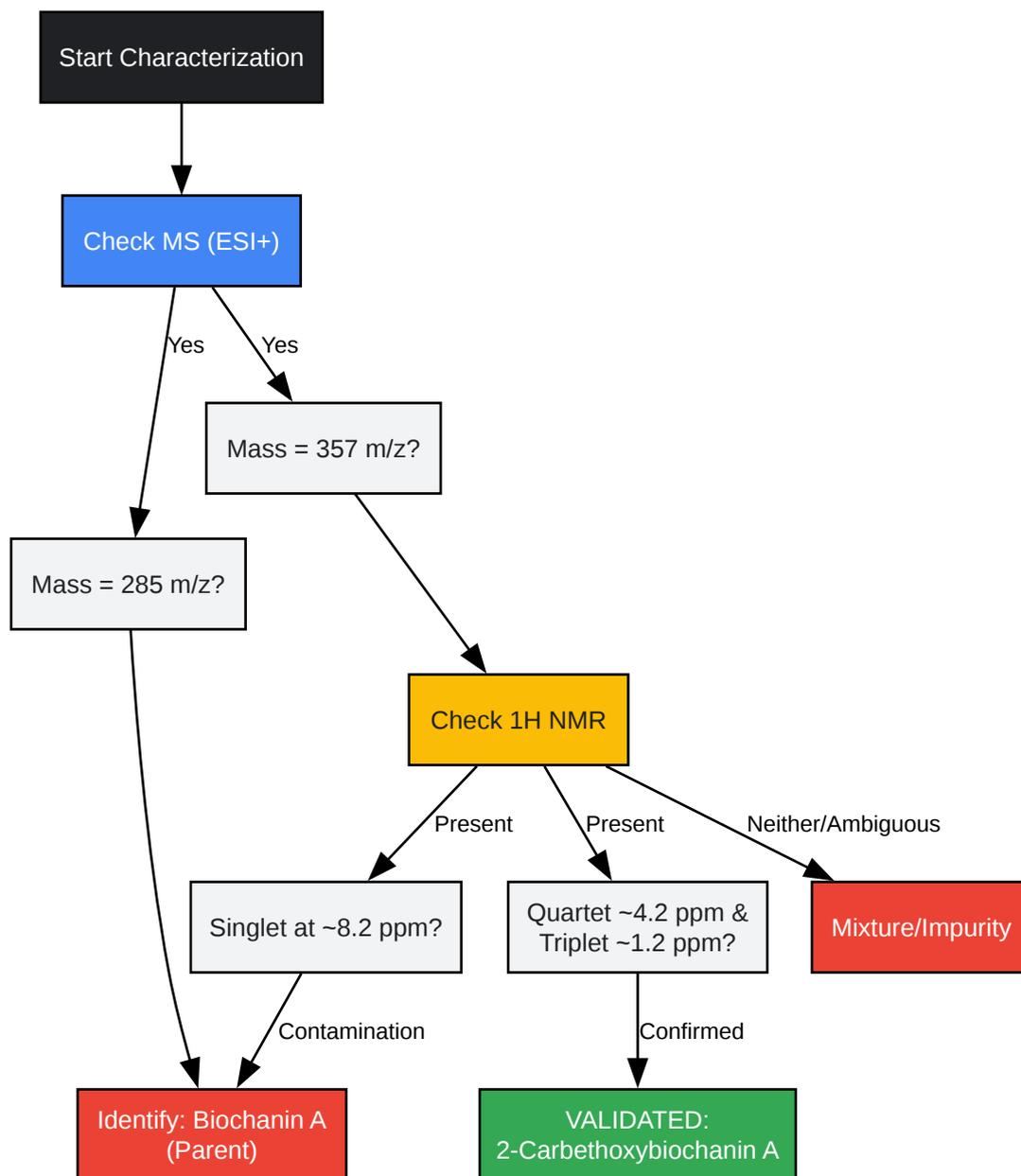
Use FTIR (ATR or KBr pellet) to distinguish the ester carbonyl from the chromone ketone.

- Biochanin A:
  - $\nu(\text{C}=\text{O})$  Chelate: ~1650–1660  $\text{cm}^{-1}$  (Hydrogen bonded C-4 ketone).
  - $\nu(\text{OH})$ : Broad band ~3300–3400  $\text{cm}^{-1}$ .
- 2-Carbethoxybiochanin A:
  - $\nu(\text{C}=\text{O})$  Ester: ~1730–1750  $\text{cm}^{-1}$  (New, distinct sharp band).
  - $\nu(\text{C}=\text{O})$  Chelate: ~1650–1660  $\text{cm}^{-1}$  (Shifted slightly due to 2-substitution).

- Validation Logic: The presence of two distinct carbonyl regions (Ester + Ketone) confirms the 2-carbethoxy structure.

## Validation Logic Flowchart

Use this decision tree to interpret your analytical data.



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Figure 2: Logic gate for distinguishing 2-Carboethoxybiochanin A from its parent compound and impurities.

## References

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## Sources

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